An In-depth Technical Guide to 2-Amino-6-chlorobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-6-chlorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 2-Amino-6-chlorobenzoic acid. This compound, a vital intermediate in organic synthesis, plays a significant role in the development of pharmaceuticals, agrochemicals, and dyes.
Core Physical and Chemical Properties
2-Amino-6-chlorobenzoic acid, also known as 6-chloroanthranilic acid, is a crystalline powder, typically white to light yellow in appearance.[1] Its molecular structure, consisting of a benzene (B151609) ring substituted with amino, chloro, and carboxylic acid groups, underpins its chemical reactivity and utility in various synthetic applications.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Amino-6-chlorobenzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [2][3][4] |
| Molecular Weight | 171.58 g/mol | [2][4][5] |
| CAS Number | 2148-56-3 | [2][3][4][6] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 158-160 °C | [1][2][4][6] |
| Boiling Point | 339.3 ± 27.0 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.476 g/cm³ | [7] |
| pKa (Predicted) | 0.97 ± 0.10 | [7] |
| Solubility | Sparingly soluble in water; Soluble in methanol.[1] | |
| Refractive Index (Estimate) | 1.5560 | [2][7] |
| XLogP3 | 1.5 | [8] |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of 2-Amino-6-chlorobenzoic acid. The following spectral data are available in various databases:
-
¹H NMR Spectrum: Data available.[8]
-
¹³C NMR Spectrum: Data available.[8]
-
Infrared (IR) Spectrum: Data available, typically obtained via KBr-Pellet or ATR-Neat techniques.[8]
-
Mass Spectrum: Electron ionization (EI) mass spectrometry data is available.[3][8][9]
Experimental Protocols
This section details selected experimental procedures for the synthesis and purification of 2-Amino-6-chlorobenzoic acid.
Synthesis of 2-Amino-6-chlorobenzoic Acid from 2-Chloro-6-nitrobenzoic Acid
This common synthetic route involves the reduction of the nitro group of 2-chloro-6-nitrobenzoic acid.
Materials:
-
2-Chloro-6-nitrobenzoic acid
-
Cerium(III) chloride
-
4-hydroxy-3-methoxybenzene ethanol (B145695) solution
-
Potassium chloride solution
-
Potassium bisulfite solution
-
Diammonium hydrogen citrate (B86180) solution
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
-
Brine
-
Pyridine (B92270) solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add cerium(III) chloride, 4-hydroxy-3-methoxybenzene ethanol solution, and potassium chloride solution.
-
Heat the mixture to 60-65 °C with stirring.
-
Slowly add a solution of 2-chloro-6-nitrobenzoic acid.
-
Add potassium bisulfite solution and increase the stirring speed, then reflux the mixture for 5-7 hours.[10]
-
Cool the reaction mixture to 15-19 °C to precipitate a solid.
-
Filter the mixture and add diammonium hydrogen citrate solution to the filtrate.
-
Concentrate the filtrate under reduced pressure to precipitate the crude product.
-
Filter the solid and dehydrate it using a suitable dehydrating agent.
-
Wash the solid with brine and pyridine solution.
-
Recrystallize the crude product from an ethyl acetate solution to obtain pure 2-amino-6-chlorobenzoic acid crystals.[1][10]
Caption: Workflow for the synthesis of 2-Amino-6-chlorobenzoic acid.
Purification by Recrystallization
For high-purity applications, recrystallization is a standard purification technique.
Procedure:
-
Dissolve the crude 2-Amino-6-chlorobenzoic acid in a minimal amount of hot solvent, such as an ethanol/water mixture.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Applications in Drug Development
2-Amino-6-chlorobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of the antibiotic dicloxacillin (B1670480).[11]
Role as an Intermediate for Dicloxacillin
Dicloxacillin is a narrow-spectrum β-lactam antibiotic effective against β-lactamase-producing bacteria like Staphylococcus aureus.[12][13] 2-Amino-6-chlorobenzoic acid serves as a precursor for the synthesis of the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride side chain, which is then coupled with 6-aminopenicillanic acid (6-APA) to form dicloxacillin.[14]
Mechanism of Action of Dicloxacillin
Dicloxacillin, like other penicillin-class antibiotics, inhibits the synthesis of the bacterial cell wall.[12][13] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[15][16][17] By inhibiting this process, dicloxacillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and bacterial death.[15][17]
Caption: Mechanism of action of Dicloxacillin.
Conclusion
2-Amino-6-chlorobenzoic acid is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a reliable starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its characteristics and handling is essential for researchers and professionals working in organic synthesis and drug development.
References
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- 14. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
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